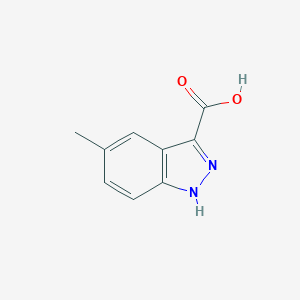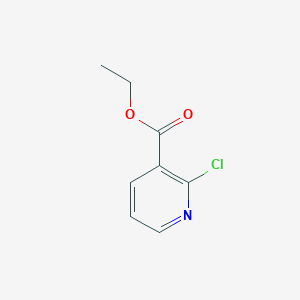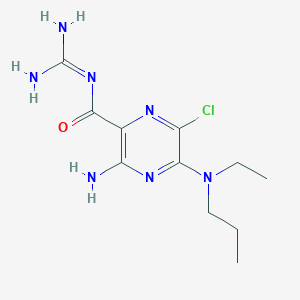
5-(Ethylpropyl)amiloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylpropyl)amiloride is a chemical compound that belongs to the amiloride class of drugs. It is a potent inhibitor of the epithelial sodium channel (ENaC), which plays a crucial role in regulating sodium reabsorption in the kidney. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cystic fibrosis, and heart failure.
Mécanisme D'action
The mechanism of action of 5-(Ethylpropyl)amiloride involves its ability to inhibit the 5-(Ethylpropyl)amiloride in the kidney. This channel plays a crucial role in regulating sodium reabsorption in the kidney, which is important for maintaining fluid balance in the body. By blocking this channel, 5-(Ethylpropyl)amiloride reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure.
Effets Biochimiques Et Physiologiques
5-(Ethylpropyl)amiloride has several biochemical and physiological effects. It reduces sodium reabsorption in the kidney, leading to increased sodium excretion and a reduction in blood pressure. This compound also improves cardiac function in heart failure patients by reducing sodium retention in the body. In addition, 5-(Ethylpropyl)amiloride has been shown to improve lung function in cystic fibrosis patients by reducing mucus secretion and improving airway hydration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Ethylpropyl)amiloride in lab experiments include its potent inhibition of the 5-(Ethylpropyl)amiloride, which allows for precise control of sodium reabsorption in the kidney. This compound also has a well-established synthesis method, making it readily available for research purposes. However, the limitations of using 5-(Ethylpropyl)amiloride in lab experiments include its potential toxicity and the need for careful monitoring of dosage and administration.
Orientations Futures
There are several future directions for research on 5-(Ethylpropyl)amiloride. One potential area of study is its use in combination with other drugs for the treatment of hypertension, heart failure, and cystic fibrosis. Another area of research is the development of more potent and selective inhibitors of the 5-(Ethylpropyl)amiloride. Additionally, research is needed to determine the long-term safety and efficacy of 5-(Ethylpropyl)amiloride in humans.
Méthodes De Synthèse
The synthesis of 5-(Ethylpropyl)amiloride involves several steps, including the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with ethyl propyl ketone and subsequent reduction with sodium borohydride. The final product is obtained by treating the resulting compound with acetic anhydride and acetic acid.
Applications De Recherche Scientifique
5-(Ethylpropyl)amiloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing blood pressure in hypertensive patients by blocking the 5-(Ethylpropyl)amiloride in the kidney. This compound has also been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. In addition, 5-(Ethylpropyl)amiloride has been shown to improve cardiac function in heart failure patients by reducing sodium retention in the body.
Propriétés
Numéro CAS |
1154-41-2 |
|---|---|
Nom du produit |
5-(Ethylpropyl)amiloride |
Formule moléculaire |
C11H18ClN7O |
Poids moléculaire |
299.76 g/mol |
Nom IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propyl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H18ClN7O/c1-3-5-19(4-2)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h3-5H2,1-2H3,(H2,13,17)(H4,14,15,18,20) |
Clé InChI |
WYAYDTRSINAXJM-UHFFFAOYSA-N |
SMILES |
CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canonique |
CCCN(CC)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Autres numéros CAS |
1154-41-2 |
Synonymes |
5-(ethylpropyl)amiloride 5-ethylpropylamiloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



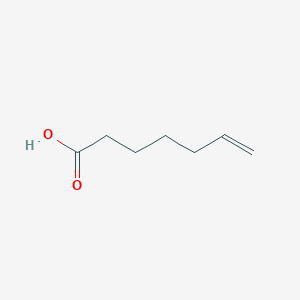
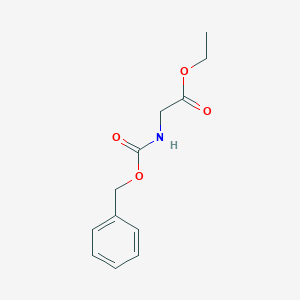
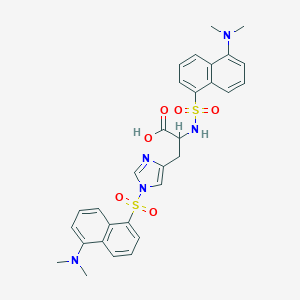
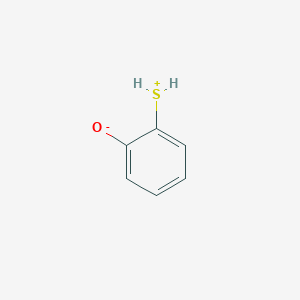
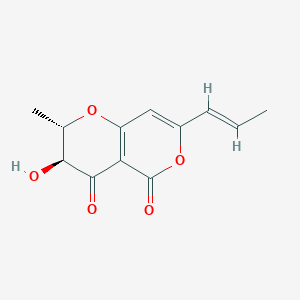
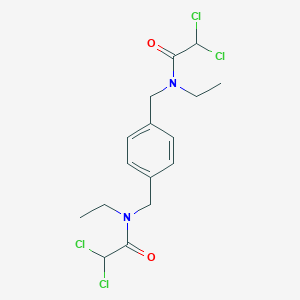
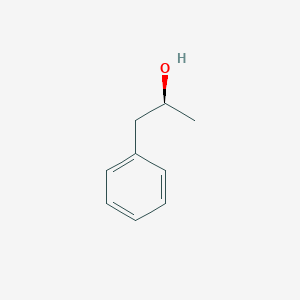
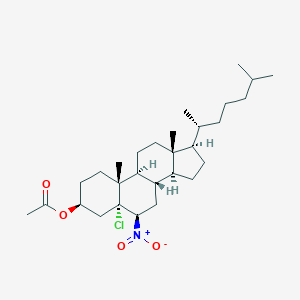
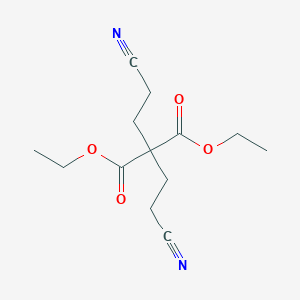

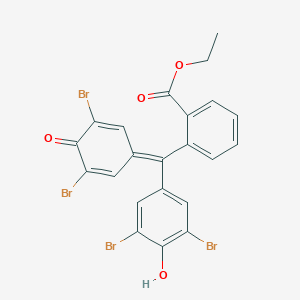
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
